molecular formula C16H21ClFN3 B13749042 p-Fluorotripelennamine hydrochloride CAS No. 396-58-7

p-Fluorotripelennamine hydrochloride

Cat. No.: B13749042
CAS No.: 396-58-7
M. Wt: 309.81 g/mol
InChI Key: BGROZRPUWGNRTH-UHFFFAOYSA-N
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Description

p-Fluorotripelennamine hydrochloride: is a derivative of tripelennamine, a first-generation antihistamine. This compound is characterized by the presence of a fluorine atom at the para position of the phenyl ring, which can influence its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Fluorotripelennamine hydrochloride typically involves the introduction of a fluorine atom into the tripelennamine structure. This can be achieved through various fluorination reactions. One common method involves the reaction of tripelennamine with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: p-Fluorotripelennamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: p-Fluorotripelennamine hydrochloride is used as a model compound to study the effects of fluorine substitution on the pharmacological properties of antihistamines. It is also used in the synthesis of other fluorinated compounds .

Biology: In biological research, this compound is used to study its effects on histamine receptors and its potential as an antihistamine. It is also used in studies related to its metabolism and pharmacokinetics .

Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antihistamine and its effects on allergic reactions. It is also studied for its potential use in combination therapies .

Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and as a reference compound in quality control processes .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: p-Fluorotripelennamine hydrochloride is unique due to the presence of the fluorine atom, which can enhance its pharmacological properties, such as increased binding affinity and selectivity for histamine H1 receptors. This makes it a valuable compound for research and potential therapeutic applications .

Properties

396-58-7

Molecular Formula

C16H21ClFN3

Molecular Weight

309.81 g/mol

IUPAC Name

N'-[(4-fluorophenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;hydrochloride

InChI

InChI=1S/C16H20FN3.ClH/c1-19(2)11-12-20(16-5-3-4-10-18-16)13-14-6-8-15(17)9-7-14;/h3-10H,11-13H2,1-2H3;1H

InChI Key

BGROZRPUWGNRTH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(CC1=CC=C(C=C1)F)C2=CC=CC=N2.Cl

Origin of Product

United States

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